molecular formula C16H21NO4 B6714957 methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate

methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate

Cat. No.: B6714957
M. Wt: 291.34 g/mol
InChI Key: IRZVGICNPPRYPG-UHFFFAOYSA-N
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Description

Methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate is an organic compound that features a complex structure with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of an oxolane ring, an anilino group, and a butanoate ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the anilino group: Aniline is reacted with the oxolane-3-carbonyl chloride to form the N-(oxolane-3-carbonyl)aniline intermediate.

    Esterification: The final step involves the esterification of the intermediate with methyl butanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[N-(oxolane-3-carbonyl)anilino]propanoate
  • Ethyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate
  • Methyl 2-[N-(oxolane-2-carbonyl)anilino]butanoate

Uniqueness

Methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate is unique due to the specific positioning of the oxolane ring and the butanoate ester, which can influence its reactivity and interactions with other molecules. This structural uniqueness can make it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

methyl 2-[N-(oxolane-3-carbonyl)anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-14(16(19)20-2)17(13-7-5-4-6-8-13)15(18)12-9-10-21-11-12/h4-8,12,14H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZVGICNPPRYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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